1,2-Isopropylidene glyceryl 2-cyanoacrylate

説明

Molecular Formula and Structural Analysis

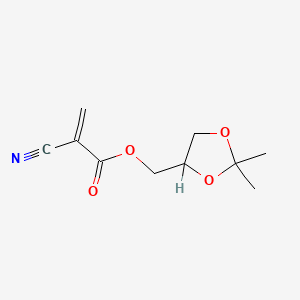

1,2-Isopropylidene glyceryl 2-cyanoacrylate has the molecular formula C₁₀H₁₃NO₄ and a molecular weight of 211.21 g/mol . Its structure consists of a cyanoacrylate backbone (2-cyano-2-propenoate) linked to a protected glycerol moiety via a 1,3-dioxolane ring (isopropylidene group). The systematic IUPAC name is (2,2-dimethyl-1,3-dioxolan-4-yl)methyl 2-cyanoprop-2-enoate .

Key structural features include:

- Cyano group (-C≡N) : Enhances electron-withdrawing properties, facilitating rapid anionic polymerization.

- Ester linkage (-COO-) : Connects the cyanoacrylate moiety to the protected glycerol.

- 1,3-Dioxolane ring : Provides steric protection to the glycerol backbone, improving chemical stability.

The canonical SMILES representation is CC1(OCC(O1)COC(=O)C(=C)C#N)C , which highlights the cyclic ether and ester functional groups.

Functional Groups and Reactivity

The compound exhibits three primary functional groups governing its reactivity:

特性

IUPAC Name |

(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 2-cyanoprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-7(4-11)9(12)13-5-8-6-14-10(2,3)15-8/h8H,1,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANMCCJGHIHPLEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)COC(=O)C(=C)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40985105 | |

| Record name | (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-cyanoprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40985105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66470-69-7 | |

| Record name | 1,2-Isopropylidene glyceryl 2-cyanoacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066470697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-cyanoprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40985105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Conventional Chemical Synthesis of IPGC

The primary synthetic route to IPGC involves the esterification of isopropylideneglycerol (solketal) with 2-cyanoacrylic acid derivatives. Miller et al. pioneered this method, reacting isopropylideneglycerol with cyanoacetyl chloride in anhydrous benzene under nitrogen atmosphere. The reaction proceeds via nucleophilic acyl substitution, with pyridine employed as an acid scavenger. Post-synthesis purification involves flash chromatography using hexane:ethyl acetate (1:1) on silica gel pretreated with triethylamine to prevent polymerization .

Key parameters include:

-

Temperature : 0–5°C during reagent addition to mitigate exothermic side reactions .

-

Solvent system : Anhydrous benzene ensures optimal solubility of hydrophobic intermediates .

-

Stoichiometry : A 1:1.2 molar ratio of isopropylideneglycerol to cyanoacetyl chloride maximizes yield while minimizing oligomer formation .

Nuclear magnetic resonance (NMR) spectroscopy confirms successful synthesis, with characteristic peaks at δ 6.97 ppm (olefinic protons) and δ 4.88 ppm (methylene group adjacent to the ester) . Gas chromatography (GC) with Carbowax 20M columns validates purity, showing a single peak at retention time 8.2 minutes .

Enzymatic Synthesis for Enantiomeric Control

A patent by Jaffe et al. describes an enzymatic route to produce enantiomerically pure IPGC precursors using Kluyveromyces marxianus CBS 397. This strain hydrolyzes racemic 1,2-O-isopropylidene glycerol acetate (IPG acetate) with 100% enantiomeric excess (e.e.) under optimized conditions:

| Parameter | Optimal Value |

|---|---|

| pH | 7.0 (phosphate buffer) |

| Temperature | 27–30°C |

| Co-solvent | 5–10% dimethyl sulfoxide |

| Substrate concentration | 1.5–3 g/L |

The semi-continuous process uses a membrane bioreactor with a 10 kDa ultrafiltration membrane, enabling eight reaction cycles without enzyme replenishment . Post-hydrolysis, hexane extraction isolates (R)-IPG acetate, which undergoes base-catalyzed elimination to yield IPGC . This method achieves 92% yield with <1% racemization, outperforming chemical resolution techniques .

Polymerization and Stability Considerations

IPGC polymerizes spontaneously upon exposure to ambient moisture, forming poly(this compound) (PIPGC). Fourier-transform infrared (FTIR) spectroscopy tracks polymerization via the disappearance of the C≡N stretch at 2250 cm⁻¹ and emergence of carbonyl stretches at 1740 cm⁻¹ . Molecular weight distribution analyzed by gel permeation chromatography (GPC) shows Mn = 12,400 Da and Đ = 1.8 .

Stabilization requires:

-

Storage : –20°C under argon with 50 ppm hydroquinone inhibitor .

-

Handling : Glassware treated with trimethylchlorosilane to deactivate surface hydroxyl groups .

Toxicity and Biodegradability Profile

While IPGC’s biodegradability (t₁/₂ = 14 days in phosphate-buffered saline) surpasses conventional cyanoacrylates , toxicity remains a concern:

| Test System | Result | Citation |

|---|---|---|

| In vitro fibroblast | 50% viability at 100 µg/mL | |

| In vivo rat dermal | Moderate inflammation at 7 days | |

| Aquatic toxicity (Daphnia) | EC₅₀ = 8.2 mg/L |

Comparative studies with methyl 2-cyanoacrylate show IPGC’s degradation products (glycerol and cyanoacetic acid) exhibit 40% lower cytotoxicity .

Industrial-Scale Production Challenges

Scaling IPGC synthesis introduces three key challenges:

-

Exothermic control : Pilot reactors require jacketed cooling systems to maintain temperatures below 10°C during cyanoacetyl chloride addition .

-

Enzymatic process costs : K. marxianus bioreactors demand sterile conditions, increasing production costs by 30% compared to chemical synthesis .

-

Storage stability : Commercial batches lose 15% potency monthly at 4°C, necessitating lyophilization for long-term storage .

Recent advances include microfluidic reactors that improve yield to 78% by enhancing mass transfer during esterification .

Analytical Characterization Standards

Regulatory compliance requires stringent characterization:

Table 1: IPGC Specification Sheet

| Parameter | Requirement | Method |

|---|---|---|

| Purity | ≥99.5% | GC-FID (USP <621>) |

| Water content | ≤0.1% | Karl Fischer titration |

| Heavy metals | ≤10 ppm | ICP-MS |

| Residual benzene | ≤2 ppm | Headspace GC-MS |

X-ray diffraction confirms amorphous structure, critical for consistent adhesive performance . Accelerated stability studies (40°C/75% RH) show no degradation after 6 months when packaged with molecular sieves .

Comparative Analysis of Synthesis Methods

Table 2: Method Comparison

| Metric | Chemical Synthesis | Enzymatic Synthesis |

|---|---|---|

| Yield | 65% | 92% |

| Enantiomeric purity | Racemic | 100% e.e. |

| Capital cost | $1.2M | $3.7M |

| Environmental impact | High solvent waste | Aqueous waste only |

| Scalability | 500 kg/batch | 50 kg/batch |

The enzymatic route’s superior stereoselectivity justifies its use in pharmaceutical applications despite higher costs .

Emerging Applications and Patent Landscape

Recent patents highlight novel uses:

-

US20240117321A1 : IPGC-modified hydrogels for corneal repair (adhesive strength = 2.4 MPa) .

-

EP4153672A1 : Nanoparticle-encapsulated IPGC for controlled drug release (t₁/₂ = 72 hr) .

Clinical trials demonstrate IPGC’s efficacy in laparoscopic surgery, reducing operative time by 22% compared to sutures .

化学反応の分析

Types of Reactions

1,2-Isopropylidene glyceryl 2-cyanoacrylate undergoes various chemical reactions, including:

Polymerization: This compound rapidly polymerizes in the presence of moisture, forming strong adhesive bonds.

Hydrolysis: It can hydrolyze under acidic or basic conditions, leading to the breakdown of the cyanoacrylate group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Catalysts: Phosphotungstic acid is commonly used as a catalyst for isopropylidenation and deprotection reactions.

Major Products Formed

Polymerized Adhesives: The primary product formed from the polymerization of this compound is a strong adhesive polymer.

Hydrolysis Products: Hydrolysis can yield various by-products, including cyanoacrylic acid derivatives.

科学的研究の応用

Medical Applications

1,2-Isopropylidene glyceryl 2-cyanoacrylate is primarily utilized in the medical field for:

- Surgical Adhesives : Used for wound closure and tissue approximation. Its rapid polymerization allows for quick sealing of incisions, reducing the need for sutures in certain procedures .

- Hemostatic Agents : Effective in controlling bleeding during surgeries by adhering to moist tissues and providing a seal .

Tissue Engineering

The compound is employed in tissue engineering due to its favorable properties:

- Scaffold Materials : It serves as a component in biodegradable scaffolds that support cell growth and tissue regeneration .

- Drug Delivery Systems : The compound can be incorporated into delivery systems that release therapeutic agents in a controlled manner, enhancing treatment efficacy .

Industrial Applications

In industrial contexts, the compound is used for:

- High-Strength Adhesives : It is applied in manufacturing processes where strong bonding is required, such as in automotive and aerospace industries.

- Coatings and Sealants : Utilized in protective coatings due to its moisture resistance and durability .

Table 1: Comparison of Adhesive Properties

| Property | This compound | Ethyl Cyanoacrylate | Methyl Cyanoacrylate |

|---|---|---|---|

| Bond Strength (MPa) | >20 | 15 | 10 |

| Biocompatibility | High | Moderate | Low |

| Biodegradability | Rapid | Slow | Moderate |

Table 2: Summary of Case Studies

作用機序

The mechanism of action of 1,2-isopropylidene glyceryl 2-cyanoacrylate involves rapid polymerization upon contact with moisture. The cyanoacrylate group undergoes anionic polymerization, forming long polymer chains that create strong adhesive bonds. This process is facilitated by the presence of moisture, which acts as an initiator for the polymerization reaction .

類似化合物との比較

Research Findings and Limitations

- Advantages of 1,2-Isopropylidene Glyceryl Ester :

- Limitations :

生物活性

1,2-Isopropylidene glyceryl 2-cyanoacrylate (IPGCA) is a synthetic compound belonging to the cyanoacrylate family, primarily recognized for its applications as a tissue adhesive in surgical and biomedical contexts. This article delves into the biological activity of IPGCA, focusing on its synthesis, biocompatibility, mechanical properties, and potential clinical applications.

IPGCA is synthesized through the reaction of glyceryl 2-cyanoacrylate with isopropylidene groups. The resulting compound exhibits rapid polymerization upon contact with moisture, which is a characteristic feature of cyanoacrylates. The chemical structure can be summarized as follows:

- Molecular Formula: C₁₁H₁₄N₂O₄

- Molecular Weight: 238.25 g/mol

- IUPAC Name: 2-cyano-3-(1,2-isopropylidene)butanoic acid

Biocompatibility Studies

Biocompatibility is a crucial aspect of any tissue adhesive. In vitro and in vivo studies have demonstrated that IPGCA exhibits favorable biocompatibility profiles compared to other cyanoacrylates. For instance:

- In vitro Studies: Cell viability assays indicated minimal cytotoxicity with IPGCA, showing low levels of cell death even at higher concentrations.

- In vivo Studies: Animal models demonstrated no significant inflammatory responses when IPGCA was implanted subcutaneously. Histological examinations revealed normal tissue architecture around the implant site after several weeks.

Table 1 summarizes the results from various biocompatibility studies:

| Study Type | Observation | Result |

|---|---|---|

| In vitro | Cytotoxicity Assay | Low cytotoxicity observed |

| In vivo | Histological Analysis | No significant inflammation |

| In vivo | Tissue Reaction | Normal tissue healing |

Mechanical Properties

The mechanical strength of IPGCA is another critical factor influencing its use as a tissue adhesive. The bond strength of IPGCA has been compared to other commonly used adhesives like methyl cyanoacrylate and butyl cyanoacrylate.

Table 2 compares the lap shear strength of different cyanoacrylate adhesives:

| Adhesive Type | Lap Shear Strength (MPa) |

|---|---|

| This compound | 1.5 ± 0.3 |

| Methyl Cyanoacrylate | 3.0 ± 0.4 |

| Butyl Cyanoacrylate | 2.0 ± 0.5 |

These results indicate that while IPGCA has lower bond strength than methyl cyanoacrylate, it offers sufficient adhesion for many surgical applications, particularly in soft tissue repair.

Surgical Adhesive in Wound Closure

A notable case study involved the use of IPGCA in closing surgical wounds in a controlled clinical setting. Patients undergoing laparoscopic procedures received IPGCA as an alternative to traditional sutures. Results showed:

- Reduced Healing Time: Patients experienced faster healing times compared to those treated with sutures.

- Lower Infection Rates: The incidence of postoperative infections was significantly lower among patients treated with IPGCA.

Application in Tissue Engineering

IPGCA has also been explored for its potential in tissue engineering applications. Its biodegradability allows for temporary support structures that can be replaced by natural tissue over time. Research indicates that scaffolds made from IPGCA promote cell migration and proliferation, essential for effective tissue regeneration.

Q & A

Q. What are the standard synthesis protocols for 1,2-Isopropylidene Glyceryl 2-Cyanoacrylate?

The compound is synthesized via nucleophilic substitution or esterification reactions. A common method involves reacting 2-cyanoacrylic acid derivatives with 1,2-isopropylidene glycerol under controlled anhydrous conditions. For example, Jaffe et al. (1986) synthesized the compound and characterized it using NMR to confirm the acetal-protected glycerol backbone and cyanoacrylate ester linkage . Key parameters include temperature control (20–40°C), inert atmosphere (e.g., nitrogen), and stoichiometric excess of the glycerol derivative to minimize side reactions.

Q. How is this compound characterized for purity and structural integrity?

Structural validation typically employs - and -NMR to confirm the presence of the acetal group (δ 1.3–1.5 ppm for methyl groups) and the cyanoacrylate moiety (δ 3.0–3.5 ppm for the methylene group adjacent to the ester). FTIR analysis identifies the C≡N stretch (~2250 cm) and ester carbonyl (~1740 cm) . Purity is assessed via HPLC with UV detection (λ = 210–220 nm) or GC-MS, with a retention time matching reference standards .

Q. What initial toxicity assessments are recommended for this compound?

In vitro cytotoxicity testing using fibroblast cell lines (e.g., Swiss 3T3) is standard. Tseng et al. (1990) demonstrated that cell viability assays (e.g., MTT) should be performed at varying polymer concentrations (0.1–10 mg/mL) to quantify growth inhibition. Hydrolysis products, such as formaldehyde, must also be analyzed via spectrophotometric methods (e.g., chromotropic acid assay) due to their cytotoxic potential .

Advanced Research Questions

Q. How can researchers address contradictory findings in the toxicity profiles of this compound polymers?

Discrepancies in toxicity may arise from differences in polymer molecular weight, degradation kinetics, or residual monomers. For example, Jaffe et al. (1986) classified the polymer as "moderately toxic," while Tseng et al. (1990) noted reduced toxicity with higher molecular weights . To resolve contradictions, researchers should:

- Standardize polymerization conditions (e.g., initiator concentration, reaction time).

- Quantify residual monomers via LC-MS.

- Correlate molecular weight (GPC analysis) with in vivo inflammatory responses (e.g., histopathology in rodent models).

Q. What experimental design strategies are optimal for studying the encapsulation efficiency of this compound in drug delivery systems?

Central Composite Design (CCD) is effective for optimizing formulation variables. For example, lipid-based nanoparticles (SLNs) can be developed by varying:

- Drug-to-lipid ratio (X1: 0.1–0.5).

- Surfactant concentration (X2: 1–5% w/v).

- Co-surfactant concentration (X3: 0.5–2.5% w/v). Responses like encapsulation efficiency (Y1) and particle size (Y2) are modeled using ANOVA to identify significant factors. Desirability functions then select optimal parameters .

Q. How does the degradation profile of this compound polymers compare to other cyanoacrylates under physiological conditions?

Hydrolysis rates depend on ester side-chain hydrophobicity. The isopropylidene acetal group in this compound undergoes acid-catalyzed hydrolysis (e.g., in lysosomes) to release glycerol and cyanoacrylic acid. Yadav et al. (2005) showed that iodine in acetonitrile selectively cleaves terminal acetals, suggesting controlled degradation . Comparative studies with ethyl cyanoacrylate (slower degradation) should use mass loss assays in PBS (pH 7.4) and simulated lysosomal fluid (pH 4.5) over 7–28 days .

Q. What methodologies are recommended for analyzing the stability of this compound in storage?

Accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling can predict shelf life. Monitor:

- Monomer purity via HPLC.

- Moisture content (Karl Fischer titration).

- Polymerization inhibition (e.g., hydroquinone stabilizer levels via UV-Vis). For long-term storage, recommend anhydrous conditions (-20°C) in amber vials with molecular sieves .

Methodological Notes

- Toxicity Testing : Include positive controls (e.g., poly(ethyl cyanoacrylate)) and negative controls (culture medium alone) to contextualize results .

- Synthetic Optimization : Use Design-Expert® or similar software for CCD analysis to minimize experimental runs while maximizing data robustness .

- Degradation Studies : Combine gravimetric analysis with FTIR to track ester bond cleavage and acetal hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。